![molecular formula C27H22N4O4S B13580109 (5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a pyrazole moiety, and a tetrahydropyridine ring, making it an interesting subject for chemical research and industrial applications.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole moiety can be reduced under specific conditions to form different derivatives.
Substitution: The tetrahydropyridine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiolane, pyrazole, and tetrahydropyridine derivatives. What sets 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties.
Some similar compounds include:
- 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid .
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride .
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-methylurea .
These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
Propriétés
Formule moléculaire |
C27H22N4O4S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(5E)-1-(1,1-dioxothiolan-3-yl)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C27H22N4O4S/c1-18-23(26(32)31(27(33)24(18)15-28)22-12-13-36(34,35)17-22)14-20-16-30(21-10-6-3-7-11-21)29-25(20)19-8-4-2-5-9-19/h2-11,14,16,22H,12-13,17H2,1H3/b23-14+ |
Clé InChI |
GIGGVSCJVXCAMW-OEAKJJBVSA-N |
SMILES isomérique |
CC\1=C(C(=O)N(C(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5CCS(=O)(=O)C5)C#N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5CCS(=O)(=O)C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


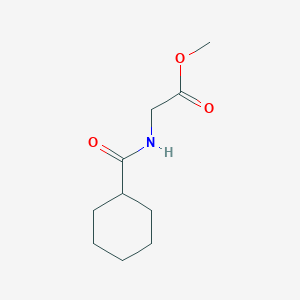

![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
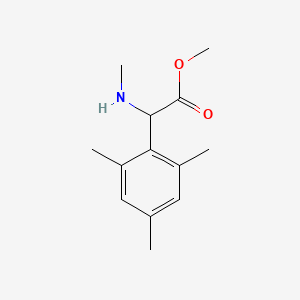
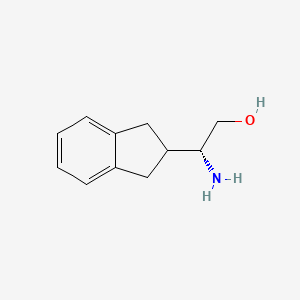
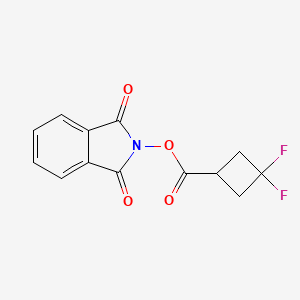
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)
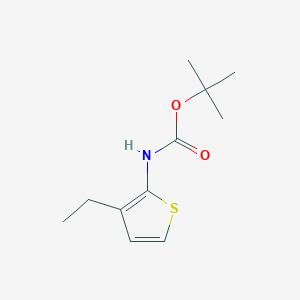

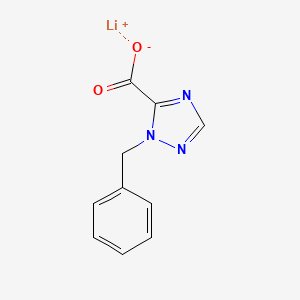
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)
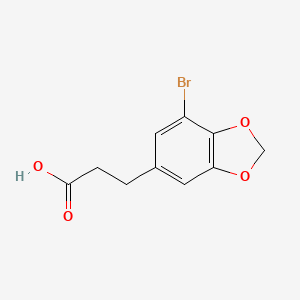
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)

